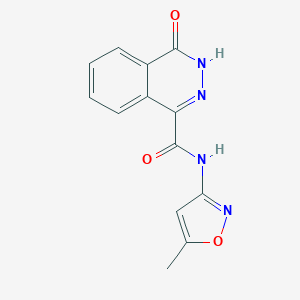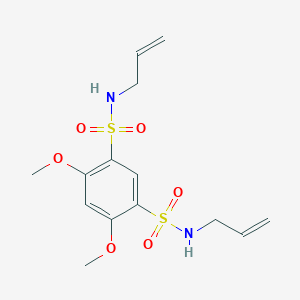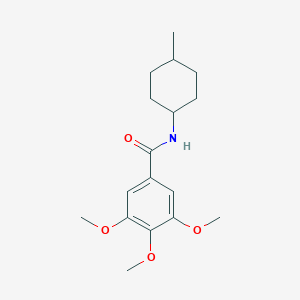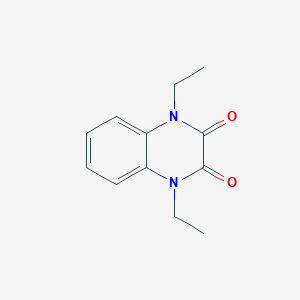
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux conditions, followed by treatment with hydrazine hydrate and subsequent condensation with aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with folic acid synthesis in bacteria, similar to other isoxazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar isoxazole ring structure.
Isoxazole-substituted 1,3,4-oxadiazoles: Compounds with antimicrobial activity.
Schiff bases derived from isoxazole: Compounds with potential biological activities.
Uniqueness
N-(5-methyl-3-isoxazolyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific structure and the combination of the isoxazole and phthalazinecarboxamide moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C13H10N4O3 |
|---|---|
Molecular Weight |
270.24g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-3H-phthalazine-1-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c1-7-6-10(17-20-7)14-13(19)11-8-4-2-3-5-9(8)12(18)16-15-11/h2-6H,1H3,(H,16,18)(H,14,17,19) |
InChI Key |
HEGLOSCDWYAKQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methylphenyl)prolinamide](/img/structure/B496722.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B496728.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B496729.png)
![4-(morpholin-4-ylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B496731.png)
![N-(DIBENZO[B,D]FURAN-3-YL)-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE](/img/structure/B496732.png)
![2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B496733.png)

![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,4-dimethoxyphenyl)prolinamide](/img/structure/B496736.png)
![2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B496737.png)
![N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
![N-{[1,1'-BIPHENYL]-2-YL}-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496740.png)

![1-[5-(4-Fluorophenyl)-2-furoyl]-4-phenylpiperidine](/img/structure/B496743.png)
